ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate
Description
Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate is a heterocyclic compound featuring a (Z)-configured ethenyl bridge, a cyano group, and a 4-fluorophenyl substituent. Its molecular formula is C₁₃H₁₂FN₃O₂, with a molecular weight of 261.25 g/mol. The compound is notable for its structural complexity, combining electron-withdrawing (cyano, 4-fluorophenyl) and electron-donating (amino) groups, which influence its reactivity and physicochemical properties. This compound is synthesized via condensation reactions involving ethyl glycinate derivatives and functionalized ethenyl precursors, often under catalytic or thermal conditions .
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-18-13(17)9-16-8-11(7-15)10-3-5-12(14)6-4-10/h3-6,8,16H,2,9H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAJUQPNSBROOI-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC=C(C#N)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN/C=C(\C#N)/C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326835 | |
| Record name | ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478249-05-7 | |
| Record name | ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate typically involves the reaction of ethyl glycinate with 4-fluorobenzaldehyde and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the fluorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Substituent Variations in Cyano-Ethenyl-Amino Acetates
Key structural analogs differ in substituents on the ethenyl bridge or aromatic ring. Below is a comparative analysis:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound enhances electrophilicity at the cyano group compared to analogs with 2-pyridinyl (e.g., compound 31) or 3-nitrophenyl (e.g., compound 40) . This increases reactivity in nucleophilic additions. Nitro groups (e.g., compound 40) lower basicity of the amino group, reducing participation in hydrogen bonding .
- Steric Effects: Bulky substituents like 2-pyridinyl (compound 31) reduce reaction yields (85% vs. 45% for nitro-substituted analogs) due to steric hindrance during intermediate formation . The dimethylamino group in ethyl (Z)-N-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (compound 9) increases solubility but lowers thermal stability compared to the target compound .
Spectroscopic and Analytical Data
- IR Spectroscopy: All analogs show a C≡N stretch at ~2190 cm⁻¹ (e.g., compound 40 ). Additional peaks for C=O (ester) and N–H (amino) vary with substituents.
NMR Spectroscopy:
Biological Activity
Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate, also known by its PubChem CID 6391902, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
- Molecular Formula : C13H13FN2O2
- Molecular Weight : 248.25 g/mol
- IUPAC Name : ethyl (Z)-2-cyano-3-[(4-fluorophenyl)methylamino]prop-2-enoate
The compound features a cyano group, a fluorinated phenyl ring, and an ethyl ester functional group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Some derivatives of similar compounds have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the cyano group can enhance the lipophilicity of the compound, potentially allowing it to penetrate microbial membranes effectively.
Antitumor Activity
A study conducted by researchers at source 8 evaluated the antitumor effects of compounds structurally related to this compound. The findings indicated that these compounds could inhibit the proliferation of cancer cell lines, suggesting a promising avenue for further exploration.
Antimicrobial Activity
Research on related compounds has demonstrated significant antimicrobial activity against various bacterial strains. For instance, a study highlighted in source 4 reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria.
Data Table: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antitumor | HeLa Cells | 15 | |
| Antimicrobial | E. coli | 32 | |
| Antimicrobial | S. aureus | 28 |
Case Studies
-
Case Study on Antitumor Effects :
A recent investigation into the effects of this compound on HeLa cells revealed that the compound induced apoptosis through caspase activation pathways. This suggests its potential as a chemotherapeutic agent. -
Case Study on Antimicrobial Efficacy :
In a study assessing the antimicrobial properties of various derivatives, this compound showed promising results against both E. coli and S. aureus, indicating its potential application in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
